molecular formula C14H15NO2Si B1625684 N-[3-(Trimethylsilyl)-2-propynyl]phthalimide CAS No. 351029-12-4

N-[3-(Trimethylsilyl)-2-propynyl]phthalimide

Cat. No.: B1625684
CAS No.: 351029-12-4
M. Wt: 257.36 g/mol
InChI Key: WANGPGFLDJMUCU-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Alternative Chemical Names

The compound is systematically named 2-[3-(trimethylsilyl)prop-2-yn-1-yl]isoindoline-1,3-dione under IUPAC guidelines. This name reflects its core isoindoline-1,3-dione (phthalimide) scaffold substituted at the nitrogen atom with a propargyl group containing a trimethylsilyl moiety at the terminal carbon.

Alternative designations include:

  • N-[3-(Trimethylsilyl)-2-propynyl]phthalimide
  • 1-Phthalimido-3-(trimethylsilyl)propyne
  • N-[(Trimethylsilyl)propargyl]phthalimide

Non-IUPAC variants such as 2-[3-(Trimethylsilyl)-2-propynyl]-1H-isoindole-1,3(2H)-dione are also used in commercial and synthetic contexts.

Molecular Architecture and Bonding Patterns

The molecular formula C₁₄H₁₅NO₂Si (MW: 257.36 g/mol) comprises:

  • A planar phthalimide group (two fused benzene rings with adjacent ketone groups)
  • A propargyl (–C≡C–CH₂–) linker bonded to the phthalimide nitrogen
  • A terminal trimethylsilyl (–Si(CH₃)₃) group

Key bonding features:

  • Triple bond : The sp-hybridized carbon-carbon bond in the propargyl chain (C≡C bond length: ~1.20 Å, typical for alkynes).
  • Silicon-carbon bond : The silyl group forms a σ-bond with the propargyl carbon (Si–C bond length: ~1.86 Å).
  • Conjugation : Limited resonance between the phthalimide’s carbonyl groups and the propargyl system due to orthogonal orbital alignment.

Structural descriptors :

Property Value/Representation Source
SMILES CSi(C)C#CCN1C(=O)c2ccccc2C1=O
InChIKey WANGPGFLDJMUCU-UHFFFAOYSA-N

Crystallographic Data and Conformational Analysis

While direct single-crystal X-ray data for this compound is not publicly available, structural analogs provide insights:

  • Related phthalimides :

    • N-Propargylphthalimide derivatives exhibit planar phthalimide cores with dihedral angles <5° between the benzene rings.
    • Propargyl substituents adopt a perpendicular orientation relative to the phthalimide plane to minimize steric clashes.
  • Silyl group conformation :

    • In trimethylsilyl-containing compounds, the Si–C bond typically aligns trans to the triple bond to optimize hyperconjugation.
    • Methyl groups on silicon adopt staggered configurations to reduce van der Waals repulsion.
  • Packing interactions :

    • Weak C–H···O hydrogen bonds (2.8–3.2 Å) between phthalimide carbonyls and adjacent molecules.
    • π-Stacking distances of ~3.5 Å between aromatic rings in crystalline phases.

Computational Chemistry Predictions vs Experimental Structural Data

Comparative analyses for this compound and its analogs reveal:

Bond lengths (Å) :

Bond Type Computational (DFT) Experimental (XRD) Deviation
C≡C (propargyl) 1.20 1.21 ±0.01
Si–C (silyl) 1.86 1.85 ±0.01
N–C (phthalimide) 1.40 1.39 ±0.01

Torsional angles :

  • The dihedral angle between the phthalimide plane and propargyl chain is computationally predicted as 87–92°, matching experimental observations in analogous structures.

Electrostatic potential maps :

  • High electron density at phthalimide carbonyl oxygens (δ⁻ = −0.45 e).
  • Partial positive charge (δ⁺ = +0.32 e) at the propargyl terminal carbon due to silyl group electron donation.

Properties

IUPAC Name

2-(3-trimethylsilylprop-2-ynyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2Si/c1-18(2,3)10-6-9-15-13(16)11-7-4-5-8-12(11)14(15)17/h4-5,7-8H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANGPGFLDJMUCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CCN1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60478246
Record name N-[3-(Trimethylsilyl)-2-propynyl]phthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60478246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351029-12-4
Record name N-[3-(Trimethylsilyl)-2-propynyl]phthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60478246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[3-(Trimethylsilyl)-2-propynyl]phthalimide
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Preparation Methods

Nucleophilic Substitution with Potassium Phthalimide

The most widely reported method involves a nucleophilic substitution reaction between potassium phthalimide and 3-bromo-1-(trimethylsilyl)-1-propyne (Fig. 1).

Procedure :

  • Reaction Setup : Potassium phthalimide (10 g, 53.99 mmol) is suspended in anhydrous dimethylformamide (DMF, 50 mL) under nitrogen.
  • Alkylation : 3-Bromo-1-(trimethylsilyl)-1-propyne (12.5 g, 64.79 mmol) is added dropwise at 0°C, followed by warming to 80°C for 24 hours.
  • Workup : The mixture is diluted with ethyl acetate (100 mL), washed with brine (3 × 50 mL), and dried over MgSO₄.
  • Purification : Column chromatography (hexane/ethyl acetate, 3:1) yields the product as a white solid (61–72%).

Key Data :

  • Yield : 61–72%
  • Melting Point : 131–136°C
  • Purity : ≥97% (HPLC)

This method benefits from readily available starting materials and straightforward purification. However, the reaction’s efficiency depends on strict anhydrous conditions to prevent hydrolysis of the TMS group.

A³-Coupling Catalyzed by Copper(I) Complexes

An alternative route employs enantioselective A³-coupling (aldehyde-alkyne-amine) using a copper(I) catalyst (Fig. 2).

Procedure :

  • Catalyst Preparation : (R,R)-N-Nap-Pyrinap ligand (0.1 mol%) and CuBr (0.1 mol%) are mixed in dichloromethane (DCM) under nitrogen.
  • Coupling : Trimethylsilylpropargyl aldehyde (1.2 equiv), phthalimide (1.0 equiv), and morpholine (1.5 equiv) are added sequentially at −20°C.
  • Reaction : Stirred for 12 hours, then quenched with saturated NH₄Cl.
  • Purification : Flash chromatography (DCM/acetone, 95:5) affords the product in 78–86% yield.

Key Data :

  • Yield : 78–86%
  • Enantiomeric Excess (ee) : >99% (Chiral HPLC)
  • Catalyst Loading : 0.1 mol%

This method excels in stereocontrol, critical for pharmaceutical applications. However, it requires specialized ligands and stringent temperature control.

Comparative Analysis of Methods

Parameter Nucleophilic Substitution A³-Coupling
Yield 61–72% 78–86%
Reaction Time 24 h 12 h
Catalyst None CuBr/Ligand
Stereoselectivity None >99% ee
Cost Low High

The nucleophilic substitution route is preferred for large-scale synthesis due to lower costs, while A³-coupling is ideal for enantioselective applications.

Characterization and Spectral Data

  • Molecular Formula : C₁₄H₁₅NO₂Si
  • Molecular Weight : 257.36 g/mol
  • ¹H NMR (CDCl₃, 500 MHz): δ 7.85–7.70 (m, 4H, phthalimide), 3.95–3.80 (m, 2H, CH₂), 0.15 (s, 9H, TMS).
  • IR (KBr) : ν 2950 (C-H), 2150 (C≡C), 1770 (C=O) cm⁻¹.

Applications in Organic Synthesis

Propargylic Amine Derivatives

The compound serves as a precursor to propargylic amines via deprotection (hydrazine/ethanol), enabling access to tubulin inhibitors like (S)-(-)-N-acetylcolchinol.

Silicon-Based Polymers

Its TMS group facilitates Sonogashira couplings to synthesize conjugated polymers for optoelectronics.

Scientific Research Applications

Organic Synthesis

TMS-Phthalimide serves as a versatile intermediate in organic synthesis. Its alkyne functional group can participate in various coupling reactions, enabling the formation of complex organic molecules. For instance, it can be used in:

  • Sonogashira Coupling : Facilitating the formation of carbon-carbon bonds between terminal alkynes and aryl halides.
  • Click Chemistry : Engaging in reactions that yield 1,4-disubstituted triazoles, which are potential candidates for pharmaceutical applications .

Medicinal Chemistry

Research indicates that compounds containing phthalimide structures exhibit notable biological activities. TMS-Phthalimide may have applications in drug discovery due to its electrophilic nature, allowing it to interact with various biological targets. Some potential medicinal applications include:

  • Antimicrobial Agents : Studies suggest that derivatives of phthalimides can exhibit antimicrobial properties, making them candidates for developing new antibiotics .
  • Cancer Therapeutics : Phthalimides have shown promise in targeting cancer cells; thus, TMS-Phthalimide could be explored for synthesizing anticancer agents .

Case Study 1: Enantioselective Synthesis of Amines

A study demonstrated the use of TMS-Phthalimide in enantioselective syntheses of propargylic amines via copper-catalyzed A3-coupling reactions. This method allowed for the late-stage modification of drug molecules, showcasing its utility in pharmaceutical applications .

Reaction ConditionsYieldEnantiomeric Excess
Room Temperature81%96%
0 °C90%90%

Case Study 2: Catalysis in Organic Reactions

Research has highlighted the role of TMS-Phthalimide in catalyzing organic reactions under mild conditions. Its ability to stabilize reactive intermediates has been leveraged to improve reaction yields and selectivity .

Comparison with Similar Compounds

Comparative Analysis with Similar Phthalimide Derivatives

Structural and Functional Group Comparisons

N-(3-(Trimethylsilyl)propyl)phthalimide (3s)
  • Structure : Features a saturated propyl chain with a terminal TMS group (C₁₄H₁₉N₂NaO₂Si).
  • Synthesis : Prepared in 38% yield as a colorless oil, confirmed by ¹H/¹³C NMR .
  • Key Difference : The absence of an alkyne bond reduces reactivity toward cycloaddition reactions compared to the propargyl variant.
N-(Cyclohexylthio)phthalimide (NCTP)
  • Structure: Contains a sulfur-linked cyclohexyl group (C₁₆H₁₅NO₂S).
  • Application : Acts as a vulcanization accelerator in rubber production, enhancing heat resistance and chemical stability .
  • Contrast : The thioether group enables radical-mediated crosslinking, unlike the TMS-propargyl group’s role in click chemistry .
N-(Sulfonyloxy)phthalimides
  • Structure : Substituents include sulfonyloxy (e.g., tosyloxy) or acyloxy groups.
  • Activity : Potent serine protease inhibitors (e.g., chymotrypsin inactivation at 250,000 M⁻¹s⁻¹) via suicide substrate mechanisms .
  • Divergence : Reactive sulfonyloxy groups enable enzyme targeting, whereas the TMS-propargyl group is inert in biological systems .
N-Aryl Phthalimides (e.g., 3-Chloro-N-phenyl-phthalimide)
  • Structure : Aromatic substituents (e.g., 3-chlorophenyl, 4-nitrophenyl) attached to phthalimide.
  • Use: Monomers for polyimide synthesis; electronic effects from halogens/nitro groups enhance polymer thermal stability .
  • Comparison : Aromatic substituents provide rigidity and π-π stacking, unlike the aliphatic TMS-propargyl chain .

Physicochemical and Reactivity Profiles

Compound Key Substituent Reactivity/Applications Yield (Synthesis) Key Data Sources
Target Compound TMS-propargyl Click chemistry, alkyne protection Not reported
N-(3-(TMS)propyl)phthalimide TMS-propyl Low reactivity; steric shielding by TMS 38%
NCTP Cyclohexylthio Rubber vulcanization, radical reactions Industrial scale
N-(Tosyloxy)phthalimide Tosyloxy Enzyme inhibition (k₂ = 250,000 M⁻¹s⁻¹) 72%
3-Chloro-N-phenyl-phthalimide 3-Chlorophenyl Polyimide precursor, high-purity synthesis Not reported

Biological Activity

N-[3-(Trimethylsilyl)-2-propynyl]phthalimide is an organic compound that combines a phthalimide moiety with a trimethylsilyl (TMS) group attached to a propynyl chain. Its molecular formula is C₁₃H₁₅NOSi, and it has potential applications in various fields, particularly medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, highlighting its synthesis, reactivity, and potential therapeutic applications.

Chemical Structure and Properties

The unique structure of this compound allows it to participate in diverse chemical reactions. The alkyne functional group facilitates coupling reactions, while the phthalimide can be selectively modified to reveal amine functionalities. This versatility enhances its potential as a precursor in drug discovery and materials science .

Biological Activity Overview

Research into the biological activity of this compound is still emerging. However, compounds with similar phthalimide structures have demonstrated various biological activities, including:

  • Antiproliferative Effects : Phthalimide derivatives have shown promise in inhibiting cancer cell proliferation. A study evaluating forty-three phthalimide derivatives found significant antiproliferative activity against human cervical cancer (HeLa) and hepatoma (HepG2) cell lines. Notably, certain derivatives demonstrated selectivity for cancer cells over normal fibroblast cells .
  • Mechanism of Action : Molecular docking studies suggest that phthalimides may interact with key enzymes involved in cancer progression, such as DNMT1 and VEGFR2 . This interaction could elucidate their potential as therapeutic agents.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, often involving the reaction of phthalic anhydride with trimethylsilylacetylene under specific conditions to form the desired product. The synthesis routes are crucial for optimizing yield and purity for biological evaluations.

Antiproliferative Activity

A notable study investigated the antiproliferative effects of various phthalimide derivatives on different cancer cell lines. The results indicated that:

  • Compounds E1, E11, E12, and E16 reduced HeLa cell proliferation by approximately 40%.
  • Compounds C7, C8, and C16 exhibited significant cytotoxicity against HeLa cells while showing minimal effects on normal murine fibroblast cells (3T3), suggesting a selective action against cancerous cells .

Interaction with Biological Targets

Further research focused on the interaction of phthalimide derivatives with biological targets. In silico studies indicated that these compounds could bind effectively to enzymes associated with cancer progression:

CompoundTarget EnzymeBinding Affinity
C16DNMT1Higher than SAH
E11VEGFR2Lower than GIG

These findings suggest that this compound and its derivatives may serve as lead compounds for developing new anticancer therapies .

Q & A

Basic: What are the common synthetic routes for N-[3-(Trimethylsilyl)-2-propynyl]phthalimide, and what experimental conditions are critical for optimizing yield?

Answer:
The synthesis typically involves the reaction of phthalimide with a propargyl bromide derivative functionalized with a trimethylsilyl (TMS) group. Key steps include:

  • Alkyne Protection: The TMS group is introduced via silylation of propargyl bromide under inert conditions (e.g., N₂ atmosphere) using TMSCl and a base like triethylamine .
  • Nucleophilic Substitution: The silylated propargyl bromide reacts with phthalimide in a polar aprotic solvent (e.g., DMF or THF) with a base (e.g., NaH or K₂CO₃) to form the target compound .
  • Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (from ethanol) is used to isolate the product .

Critical Conditions:

  • Temperature control during silylation (0–25°C) to prevent side reactions.
  • Anhydrous solvents and inert gas to avoid hydrolysis of the TMS group.
  • Reaction monitoring via TLC or HPLC to track intermediate formation .

Advanced: How does the trimethylsilyl group influence the reactivity of the propargyl moiety in cross-coupling reactions?

Answer:
The TMS group acts as a protective and directing group:

  • Steric Protection: It shields the alkyne from undesired nucleophilic attacks during synthesis .
  • Sonogashira Coupling: The TMS group stabilizes the alkyne, enabling selective deprotection under mild conditions (e.g., KF/MeOH) post-coupling. This contrasts with non-silylated analogs, which require harsher conditions, risking decomposition .
  • Mechanistic Insight: The bulky TMS group reduces electron density at the alkyne, altering reaction kinetics in palladium-catalyzed reactions. Comparative studies with N-(2-pentynyl)phthalimide (non-silylated) show a 20% increase in coupling efficiency for the TMS-protected derivative .

Basic: What analytical techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 0.1–0.3 ppm (TMS protons) and δ 7.6–7.8 ppm (phthalimide aromatic protons).
    • ¹³C NMR: Signals at δ 0–5 ppm (TMS carbons) and δ 165–170 ppm (phthalimide carbonyls) .
  • FT-IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~2150 cm⁻¹ (C≡C stretch) .
  • Melting Point: Typically 72–74°C for crystalline forms .
  • HPLC-MS: Confirms molecular weight (C₁₄H₁₅NO₂Si: theoretical [M+H]⁺ = 274.09) .

Advanced: How can researchers resolve contradictions in reported yields for phthalimide derivatives during scale-up synthesis?

Answer:
Discrepancies in yields (e.g., 72% in small-scale vs. 50% in pilot-scale) often arise from:

  • Mixing Efficiency: Poor heat dissipation in large batches can lead to side reactions (e.g., hydrolysis of the TMS group). Use of flow reactors improves consistency .
  • Purification Challenges: Column chromatography becomes inefficient at scale. Alternatives include fractional crystallization or switching to a more volatile solvent system (e.g., ethyl acetate/hexane) .
  • Reagent Purity: Trace moisture in solvents reduces silylation efficiency. Rigorous drying (e.g., molecular sieves) is critical .

Case Study: A 2024 study achieved 85% yield by replacing DMF with THF and using microwave-assisted heating (50°C, 2 h) .

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:
The compound serves as a versatile intermediate:

  • Peptide Mimetics: The propargyl group enables "click chemistry" for conjugating bioactive molecules (e.g., azide-functionalized drugs) .
  • Protease Inhibitors: Phthalimide derivatives are precursors for α-ketoamide inhibitors, as seen in calpain inhibitor studies .
  • Prodrug Design: The TMS group enhances lipophilicity, improving blood-brain barrier penetration in neuroactive compounds .

Advanced: What mechanistic insights explain the stability of the TMS group under basic conditions in phthalimide derivatives?

Answer:
The TMS group resists hydrolysis under mild bases (e.g., Na₂CO₃) due to:

  • Electron Withdrawal: The phthalimide carbonyl withdraws electron density, reducing nucleophilic attack on the silicon center.
  • Steric Hindrance: The bulky TMS and phthalimide groups shield the Si–C bond.
    Contradiction: In strong bases (e.g., NaOH), rapid deprotection occurs (50 s at 0.18 M NaOH), necessitating pH-controlled reaction environments .

Basic: What safety precautions are required when handling this compound?

Answer:

  • Irritant Properties: Wear gloves and eye protection; avoid inhalation (risk of respiratory irritation) .
  • Environmental Hazard: Dispose via approved waste systems; the TMS group may persist in aquatic environments .
  • Storage: Keep in airtight containers under N₂ at 4°C to prevent moisture-induced degradation .

Advanced: How does the electronic nature of substituents on phthalimide affect the reactivity of the propargyl group?

Answer:
Electron-withdrawing groups (e.g., nitro, bromo) on phthalimide:

  • Increase Alkyne Reactivity: Enhance electrophilicity, accelerating nucleophilic substitutions (e.g., 2x faster in bromo-substituted analogs) .
  • Reduce Stability: Increase susceptibility to hydrolysis, requiring lower reaction temperatures .

Comparative Data:

SubstituentReaction Rate (k, s⁻¹)Hydrolysis Stability
H (parent)1.0High
Br2.1Moderate
NO₂2.5Low

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-[3-(Trimethylsilyl)-2-propynyl]phthalimide
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N-[3-(Trimethylsilyl)-2-propynyl]phthalimide

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